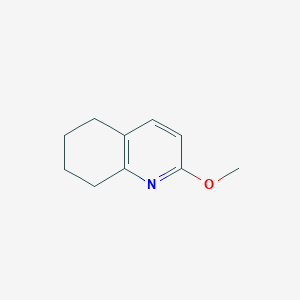

2-Methoxy-5,6,7,8-tetrahydroquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methoxy-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C10H13NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h6-7H,2-5H2,1H3 |

InChI Key |

JHMZTXNXIOTPLE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(CCCC2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 5,6,7,8 Tetrahydroquinoline and Its Analogs

Classical Approaches to 5,6,7,8-Tetrahydroquinoline (B84679) Synthesis

Traditional methods for synthesizing the 5,6,7,8-tetrahydroquinoline scaffold have long relied on two primary strategies: the reduction of fully aromatic quinoline (B57606) precursors and the construction of the heterocyclic ring through multicomponent reactions.

The catalytic hydrogenation of quinolines is a direct and widely used method for accessing 1,2,3,4-tetrahydroquinolines. This approach involves the selective reduction of the pyridine (B92270) ring within the quinoline system, leaving the carbocyclic (benzene) ring intact. A key challenge is achieving high chemoselectivity to prevent over-reduction to decahydroquinoline (B1201275) derivatives or undesired reduction of the benzene (B151609) ring. nih.govrsc.org The choice of catalyst and reaction conditions is crucial for controlling the outcome.

A variety of heterogeneous and homogeneous catalysts have been developed for this transformation. Noble metal catalysts, including those based on palladium (Pd), platinum (Pt), and ruthenium (Ru), are commonly employed. researchgate.net For instance, palladium supported on nitrogen-doped carbon (Pd/CN) has shown high activity for the hydrogenation of various quinolines to their corresponding 1,2,3,4-tetrahydroquinolines under relatively mild conditions (50°C and 20 bar H₂). researchgate.net Gold nanoparticles supported on TiO₂ have also been reported to catalyze the chemoselective hydrogenation of quinolines with high efficiency, even at temperatures as low as 25°C. nih.gov This system is notable because quinoline molecules, which typically act as poisons for other noble metal catalysts, have a promotional effect on H₂ activation over supported gold. nih.gov

More recent advancements include the use of cobalt-based catalysts for transfer hydrogenation, which offers an alternative to using high-pressure molecular hydrogen. A cobalt-amido cooperative catalyst, for example, can convert quinolines to 1,2,3,4-tetrahydroquinolines using ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. nih.gov Asymmetric hydrogenation using chiral ruthenium catalysts has also been successfully applied to produce enantiomerically enriched tetrahydroquinolines. acs.org

Table 1: Catalytic Systems for the Hydrogenation of Quinoline Derivatives

| Catalyst System | Substrate Example | Reductant/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd/CN | Quinoline | 20 bar H₂, 50°C | 1,2,3,4-Tetrahydroquinoline (B108954) | High | researchgate.net |

| Au/TiO₂ | Substituted Quinolines | H₂, mild conditions | 1,2,3,4-Tetrahydroquinolines | High | nih.gov |

| Cobalt-amido complex | 6-Methylquinoline | 2 equiv. H₃N·BH₃ | 6-Methyl-1,2,3,4-tetrahydroquinoline | Excellent | nih.gov |

| Chiral Ru(II) complex | 2-Alkyl/Aryl Quinolines | H₂ | Chiral 1,2,3,4-Tetrahydroquinolines | >99% ee | acs.org |

| Al₂O₃–Pd–D/Ni | Quinoline | 6 bar H₂, 100°C, EtOH | 1,2,3,4-Tetrahydroquinoline | Quantitative | rsc.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. nih.gov They are particularly valuable in medicinal chemistry for creating diverse libraries of compounds. nih.gov Several MCRs have been developed for the synthesis of the tetrahydroquinoline framework.

The Povarov reaction is a powerful and widely utilized MCR for synthesizing tetrahydroquinolines. sci-rad.com It is formally a [4+2] cycloaddition between an N-arylimine (acting as the azadiene) and an electron-rich alkene (the dienophile). sci-rad.com The reaction is typically catalyzed by a Lewis or Brønsted acid. sci-rad.com In its most common format, it is a one-pot, three-component reaction involving an aniline (B41778), an aldehyde, and an alkene. researchgate.netresearchgate.net The imine is formed in situ from the condensation of the aniline and aldehyde. sci-rad.com

The reaction mechanism can proceed through either a concerted [4+2] cycloaddition or a stepwise pathway involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type). researchgate.net The versatility of the Povarov reaction allows for the introduction of three points of diversity into the final tetrahydroquinoline structure, corresponding to the three starting components. researchgate.net

Numerous catalysts have been employed to promote the Povarov reaction, including ytterbium triflate (Yb(OTf)₃) and indium trichloride (B1173362) (InCl₃). researchgate.netingentaconnect.com The choice of catalyst, solvent, and substrates can influence the reaction's efficiency and stereoselectivity. sci-rad.com

Table 2: Examples of Povarov Reactions for Tetrahydroquinoline Synthesis

| Aniline | Aldehyde | Alkene (Dienophile) | Catalyst | Product | Reference |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Cyclopentadiene | Yb(OTf)₃ | Tetrahydroquinoline derivative | ingentaconnect.com |

| Aniline Derivatives | Aromatic Aldehydes | 2,3-Dihydrofuran (DHF) | InCl₃ | Tetrahydroquinoline derivatives | researchgate.net |

| Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ or Cu(OTf)₂ | 2,4-Disubstituted tetrahydroquinoline | sci-rad.com |

The imino Diels-Alder reaction is the key transformation underlying the Povarov reaction and serves as a general and powerful tool for the synthesis of N-heterocycles, including tetrahydroquinolines. tandfonline.com This reaction involves the [4+2] cycloaddition of an imine with an alkene. tandfonline.comchemrxiv.org For the synthesis of tetrahydroquinolines, an N-arylimine acts as a 2-azadiene, which reacts with a dienophile. ingentaconnect.com

The imine component can be pre-formed or, more conveniently, generated in situ from an amine and an aldehyde. tandfonline.com The reaction's utility is enhanced by the wide variety of available anilines, aldehydes, and alkenes, allowing for the synthesis of a broad range of substituted tetrahydroquinolines. Lewis acids are often used to activate the imine toward cycloaddition. tandfonline.com This methodology has proven effective with various dienophiles, including activated and unactivated alkenes, cyclic alkenes, and styrenes. tandfonline.com

Multicomponent Reactions (MCRs) for Tetrahydroquinoline Framework Construction

Modern and Advanced Synthetic Strategies for 2-Methoxy-5,6,7,8-tetrahydroquinoline Derivatives

Contemporary synthetic chemistry emphasizes efficiency and sustainability, leading to the development of advanced strategies that combine multiple reaction steps into a single, streamlined process.

One notable example is the synthesis of chiral tetrahydroquinolines from 2-aminochalcones. dicp.ac.cn This process involves a one-pot cascade biomimetic reduction. The reaction proceeds through an initial acid-catalyzed or ruthenium-catalyzed cyclization of the 2-aminochalcone to form an aromatic quinoline intermediate, which is then asymmetrically reduced in the same pot to yield the chiral tetrahydroquinoline. dicp.ac.cn

Another powerful approach is the tandem condensation-hydrogenation reaction. For instance, 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700) can be synthesized in a one-pot reaction starting from 2-nitrobenzaldehyde (B1664092) and acetophenone. iastate.edu This process, facilitated by a bifunctional palladium-based catalyst (Pd@UiO-66), involves an initial Claisen-Schmidt condensation to form an ortho-nitrochalcone intermediate, followed by a reductive intramolecular cyclization under a hydrogen atmosphere to furnish the final tetrahydroquinoline product. iastate.edu

A microwave-assisted, one-pot, three-component synthesis has also been reported for novel 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles. This reaction involves cyclohexanone (B45756), arylidene malononitriles, and an alcohol in the presence of sodium, demonstrating a direct route to alkoxy-substituted tetrahydroquinolines. researchgate.net

Table 3: Examples of One-Pot Cascade Syntheses of Tetrahydroquinolines

| Starting Materials | Key Transformations | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminochalcones | Cyclization / Asymmetric Reduction | Chiral Phosphoric Acid, Ru-catalyst, Hantzsch Ester | Chiral 2-Substituted Tetrahydroquinolines | dicp.ac.cnorganic-chemistry.org |

| 2-Nitrobenzaldehyde, Acetophenone | Condensation / Reductive Cyclization | Pd@UiO-66, H₂ | 2-Phenyl-1,2,3,4-tetrahydroquinoline | iastate.edu |

| Cyclohexanone, Arylidene malononitriles, Alcohol | Three-component condensation | Sodium, Microwave | 2-Alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline derivatives, a one-pot, three-component reaction has been developed. researchgate.net This method involves the reaction of cyclohexanone, an arylidene malononitrile, and an alcohol in the presence of sodium, under microwave irradiation. The use of different alcohols allows for the introduction of various alkoxy groups at the 2-position of the tetrahydroquinoline core. researchgate.net This approach offers a rapid and efficient route to these compounds, often with excellent yields. researchgate.net

For instance, the reaction of cyclohexanone, 2-(4-chlorobenzylidene)malononitrile, and methanol (B129727) under microwave irradiation for a short period of time affords 2-methoxy-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile in high yield. The proposed mechanism involves the initial formation of a Michael adduct between cyclohexanone and the arylidene malononitrile, followed by cyclization and subsequent reaction with the alkoxide generated from the alcohol and sodium. researchgate.net

Table 1: Microwave-Assisted Synthesis of 2-Alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles researchgate.net

| Entry | Aryl Group (Ar) | Alcohol (ROH) | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|---|

| 1 | Phenyl | Methanol | 2-Methoxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 90 | 3.5 |

| 2 | 4-Chlorophenyl | Methanol | 2-Methoxy-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 92 | 3.0 |

| 3 | 4-Methoxyphenyl | Methanol | 2-Methoxy-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 88 | 4.0 |

| 4 | Phenyl | Ethanol (B145695) | 2-Ethoxy-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 89 | 4.5 |

| 5 | 4-Chlorophenyl | Ethanol | 2-Ethoxy-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 91 | 4.0 |

Catalytic Methodologies

Organocatalysis in Asymmetric Synthesis

Organocatalysis has become a cornerstone of asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of tetrahydroquinolines, chiral phosphoric acids have proven to be particularly effective catalysts. acs.orgnih.gov A notable application is the enantioselective synthesis of chiral tetrahydroquinolines from 2-aminochalcones through a one-pot, two-step process. acs.orgnih.gov

This process involves an initial chiral phosphoric acid-catalyzed dehydrative cyclization of the 2-aminochalcone to form a quinoline intermediate. This is followed by an in-situ asymmetric reduction of the quinoline, catalyzed by the same chiral phosphoric acid, using a Hantzsch ester as the hydrogen source. acs.orgnih.gov This dual catalytic role of the chiral phosphoric acid allows for the efficient construction of enantioenriched tetrahydroquinolines in excellent yields and with high enantioselectivities. acs.orgnih.gov The steric and electronic properties of the chiral phosphoric acid catalyst are crucial for achieving high levels of stereocontrol. acs.org

Table 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Tetrahydroquinolines acs.org

| Substrate (2-Aminochalcone) | Chiral Phosphoric Acid Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1a | (R)-TRIP | (R)-2-Phenyl-1,2,3,4-tetrahydroquinoline | 95 | 96 |

| 1b | (R)-TRIP | (R)-2-(4-Chlorophenyl)-1,2,3,4-tetrahydroquinoline | 96 | 97 |

| 1c | (R)-STRIP | (R)-2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline | 94 | 95 |

| 1d | (R)-TRIP | (R)-2-(Naphthalen-2-yl)-1,2,3,4-tetrahydroquinoline | 92 | 94 |

Transition Metal-Catalyzed Processes

Transition metal catalysis offers a versatile toolkit for the synthesis of complex heterocyclic structures. Rhodium and palladium catalysts have been extensively used in the synthesis of tetrahydroquinolines.

A convergent and stereoselective synthesis of 2,4-disubstituted tetrahydroquinolines has been achieved through a rhodium-catalyzed conjugate addition of 2-aminophenylboronic acid derivatives to α,β-unsaturated ketones. rsc.orgthieme-connect.com This reaction proceeds via the formation of an initial conjugate addition adduct, which then undergoes an intramolecular condensation to yield a 3,4-dihydroquinoline. Subsequent reduction of the dihydroquinoline affords the desired tetrahydroquinoline. rsc.org A highly enantioselective variant of this reaction has been developed using a chiral phosphine (B1218219) ligand, such as Duanphos. rsc.org

Palladium-catalyzed reactions have also been employed for the construction of the tetrahydroquinoline skeleton. One approach involves a formal [4+2] cycloaddition that utilizes the activation of C(sp³)–H bonds. acs.org This method provides a direct route to highly substituted tetrahydroquinolines from readily available starting materials. acs.org Another palladium-catalyzed strategy is the auto-tandem reaction between 2,4-dienyl carbonates and ortho-tosylamino arylimines, which proceeds through a consecutive N-allylation and vinylogous addition sequence. researchgate.net

Table 3: Transition Metal-Catalyzed Synthesis of Tetrahydroquinoline Analogs

| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Rh(cod)₂]BF₄ / (R)-Duanphos | 2-(Boc-amino)phenylboronic acid pinacol (B44631) ester | Methyl vinyl ketone | (R)-2-Methyl-1,2,3,4-tetrahydroquinoline | 85 | rsc.org |

| Pd(OAc)₂ / ZD-Phos | Vinyl benzoxazinone | N-Acylpyrazole | cis-2,3-Disubstituted tetrahydroquinoline | up to 96 | nih.gov |

| Rh(I) complex | 2-Aminophenylboronic acid | Alkyl vinyl ketone | Racemic 2-substituted tetrahydroquinoline | Good | whiterose.ac.uk |

Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. For tetrahydroquinolines, both enzymatic synthesis and deracemization strategies have been explored.

A chemo-enzymatic approach has been developed for the asymmetric synthesis of chiral 3-substituted tetrahydroquinolines. rsc.orgrsc.org This multi-step process begins with a one-pot ene reductase (ERED) and imine reductase (IRED) cascade to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity. This is followed by a palladium-catalyzed Buchwald-Hartwig amination to construct the tetrahydroquinoline ring. rsc.orgrsc.org

Another significant biocatalytic method is the deracemization of racemic 2-substituted tetrahydroquinolines. whiterose.ac.uk This has been successfully achieved using flavin-dependent enzymes such as cyclohexylamine (B46788) oxidase (CHAO). whiterose.ac.ukacs.orgfigshare.com Mutant strains of CHAO have been developed through iterative saturation mutagenesis to enhance their catalytic efficiency and stereoselectivity for a range of 2-substituted tetrahydroquinolines, affording the desired (R)-enantiomers in high yield and enantiomeric excess. acs.orgfigshare.com

Table 4: Biocatalytic Deracemization of 2-Substituted Tetrahydroquinolines using CHAO Mutants acs.orgfigshare.com

| Substrate | Enzyme Variant | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| rac-2-Methyl-1,2,3,4-tetrahydroquinoline | CHAO T198FL199SM226F | (R)-2-Methyl-1,2,3,4-tetrahydroquinoline | 76 | 98 |

| rac-2-Ethyl-1,2,3,4-tetrahydroquinoline | CHAO T198FL199S | (R)-2-Ethyl-1,2,3,4-tetrahydroquinoline | 72 | 97 |

| rac-2-Propyl-1,2,3,4-tetrahydroquinoline | CHAO T198FL199SM226F | (R)-2-Propyl-1,2,3,4-tetrahydroquinoline | 68 | 96 |

Heterogeneous Catalysis

Heterogeneous catalysis provides significant advantages in terms of catalyst separation and recycling. The hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydroquinolines is a key transformation where heterogeneous catalysts have been effectively employed.

A granular cobalt-based catalyst, prepared in situ from the reduction of cobalt(II) acetate (B1210297) with zinc powder, has been shown to be effective for the pressure hydrogenation of a variety of quinoline derivatives in aqueous solution. thieme-connect.comthieme-connect.comresearchgate.net This method is operationally simple and utilizes readily available and inexpensive materials. thieme-connect.comthieme-connect.com

Supported gold catalysts, such as gold nanoparticles on hydrotalcite-supported titanium dioxide (Au/HSA-TiO₂), have demonstrated remarkable chemoselectivity in the hydrogenation of quinolines. acs.org These catalysts can selectively hydrogenate the pyridine ring of the quinoline nucleus while leaving other reducible functional groups, such as halogens, ketones, and olefins, intact. acs.org This allows for the synthesis of valuable functionalized tetrahydroquinolines. acs.org Additionally, heterogeneous nickel catalysts have been utilized in the context of the borrowing hydrogen methodology. nih.govacs.org

Table 5: Heterogeneous Catalysis for the Hydrogenation of Quinolines

| Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Co(OAc)₂·4H₂O / Zn | Quinoline | 1,2,3,4-Tetrahydroquinoline | up to 99 | thieme-connect.com |

| Au/HSA-TiO₂ | 6-Chloroquinoline | 6-Chloro-1,2,3,4-tetrahydroquinoline | 99 | acs.org |

| Au/HSA-TiO₂ | 4-Acetylquinoline | 4-Acetyl-1,2,3,4-tetrahydroquinoline | 98 | acs.org |

| Heterogeneous Ni | 2-Aminobenzyl alcohol and primary alcohol | 1,2,3,4-Tetrahydroquinoline | - | acs.org |

Borrowing Hydrogen Methodology

The borrowing hydrogen (BH) methodology, also known as hydrogen autotransfer, is an elegant and atom-economical strategy for the formation of C-C and C-N bonds. nih.gov This process involves the temporary "borrowing" of hydrogen from a substrate (typically an alcohol) by a catalyst to generate a reactive intermediate (an aldehyde or ketone), which then participates in a subsequent reaction. The catalyst then returns the hydrogen to the newly formed intermediate to yield the final product, with water being the only byproduct. nih.gov

This methodology has been successfully applied to the synthesis of 1,2,3,4-tetrahydroquinolines. nih.govacs.orgnih.gov A one-pot cascade reaction starting from 2-aminobenzyl alcohols and simple secondary alcohols, promoted by a manganese(I) PN³ pincer complex, selectively yields 1,2,3,4-tetrahydroquinolines. nih.govacs.orgnih.gov The choice of base has been found to be crucial in directing the reaction towards the tetrahydroquinoline product rather than the corresponding quinoline. nih.gov

Furthermore, an enantioselective synthesis of tetrahydroquinolines has been developed using a cooperative catalytic system consisting of an achiral iridium complex and a chiral phosphoric acid. thieme-connect.com In this system, the iridium catalyst facilitates the borrowing hydrogen process, while the chiral phosphoric acid controls the enantioselectivity of the final hydrogenation step. thieme-connect.com

Table 6: Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology

| Catalyst System | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Manganese(I) PN³ pincer complex | 2-Aminobenzyl alcohol | 1-Phenylethanol | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 85 | - | nih.gov |

| Achiral Iridium complex / Chiral Phosphoric Acid | Racemic 1-(2-aminophenyl)ethanol | - | 2-Methyl-1,2,3,4-tetrahydroquinoline | 92 | 92 | thieme-connect.com |

| Achiral Iridium complex / Chiral Phosphoric Acid | Racemic 1-(2-amino-5-methoxyphenyl)ethanol | - | 6-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline | 97 | 86 | thieme-connect.com |

Radical Chemistry in Tetrahydroquinoline Formation

The formation of the tetrahydroquinoline ring system can be effectively achieved through radical-mediated reactions. A prominent strategy involves the intramolecular cyclization of nitrogen-centered radicals (NCRs), particularly aminium radicals. nih.gov These highly reactive intermediates are capable of forming carbon-nitrogen bonds through C-H amination. nih.gov

Aminium radicals can be generated under various conditions, including the single-electron reduction of precursors like N-2,4-dinitrophenoxyamines in an acidic medium or through the oxidation of secondary amines. nih.gov Photoredox catalysis using visible light has become a popular method for generating these radicals. However, ground-state, non-photochemical methods have also been developed. For instance, the use of Ru(bpy)₃Cl₂ under acidic conditions in an air atmosphere can mediate the cyclization of N-2,4-dinitrophenoxy derivatives of arylpropylamines to yield 1-methyl-1,2,3,4-tetrahydroquinolines in moderate to excellent yields (42–95%). nih.gov

The general mechanism involves the generation of the aminium radical, which then undergoes a rapid intramolecular cyclization by attacking an aromatic C-H bond to form the new C-N bond, thereby constructing the heterocyclic ring of the tetrahydroquinoline core. nih.gov This approach is a powerful tool for synthesizing the core structure, which can then be further modified to produce analogs like this compound.

Regioselective and Stereoselective Synthesis of this compound Scaffolds

Controlling the spatial arrangement of atoms (stereoselectivity) and the site of chemical reactions (regioselectivity) is paramount in modern synthetic chemistry, particularly for producing complex molecules with specific biological functions.

The synthesis of single-enantiomer chiral tetrahydroquinolines is of great importance, as the biological activity of such molecules is often dependent on their specific three-dimensional structure. dicp.ac.cndicp.ac.cn A variety of catalytic asymmetric methods have been developed to achieve high enantioselectivity.

One major approach is the asymmetric hydrogenation of the corresponding prochiral quinolines. acs.org This can be accomplished using transition-metal catalysts or organocatalysts. For example, iridium-catalyzed asymmetric hydrogenation of 2-substituted quinolines can produce both (R) and (S) enantiomers of the corresponding tetrahydroquinolines in high yields and enantiomeric excesses (ee) simply by changing the reaction solvent. acs.org Using a toluene/dioxane solvent system can yield the (R)-enantiomer with up to 98% ee, while switching to ethanol can produce the (S)-enantiomer with up to 94% ee. acs.org

Biomimetic approaches using chiral NAD(P)H models have also proven highly effective. The asymmetric reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model in the presence of an achiral phosphoric acid catalyst can provide chiral 2-functionalized tetrahydroquinolines with up to 99% ee. dicp.ac.cn

Organocatalysis offers a metal-free alternative. Chiral phosphoric acids can act as the sole catalyst in the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, proceeding through a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester to give products in excellent yields and enantioselectivities. organic-chemistry.org Similarly, chiral bifunctional thiourea (B124793) catalysts can mediate asymmetric tandem reactions to produce substituted tetrahydroquinolines with up to >99% ee. nih.gov

| Catalytic System | Substrate Type | Key Features | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Iridium Complex | 2-Aryl-substituted Quinolines | Solvent-controlled enantiodivergence | Up to 98% (R) or 94% (S) acs.org |

| Chiral NAD(P)H Model / Phosphoric Acid | 2-Functionalized Quinolines | Biomimetic asymmetric reduction | Up to 99% dicp.ac.cn |

| Chiral Phosphoric Acid | 2-Aminochalcones | One-pot cyclization/asymmetric reduction | Excellent organic-chemistry.org |

| Chiral Bifunctional Thiourea | Varies (Tandem Reactions) | Organocatalytic Michael/Aza-Henry tandem reaction | Up to >99% nih.gov |

Achieving regiocontrol in the functionalization of the tetrahydroquinoline scaffold is crucial for synthesizing specific isomers. This can be accomplished either by functionalizing the quinoline precursor prior to reduction or by direct C-H functionalization of the saturated heterocyclic ring.

Transition metal-catalyzed C-H activation is a powerful strategy for the regioselective functionalization of quinolines. mdpi.comnih.gov These methods allow for the introduction of a wide variety of functional groups at almost any position on the quinoline ring with high selectivity, which is often dictated by the directing group and the metal catalyst used. mdpi.comnih.gov For example, a metal-free protocol has been developed for the highly regioselective halogenation of 8-substituted quinolines exclusively at the C5 position. rsc.org

Direct functionalization of the tetrahydroquinoline ring has also been achieved. For instance, a detailed study on the nitration of 1,2,3,4-tetrahydroquinoline demonstrated that reaction conditions could be optimized to achieve total regioselectivity for nitration at the 6-position. researchgate.net Another strategy involves the in situ formation of aza-ortho-xylylene (AOX) from 1,2-dihydroquinolines, which can then react with various nucleophiles in a regioselective manner. rsc.org This method has been used in Brønsted acid-catalyzed Friedel–Crafts reactions with indoles to afford tetrahydroquinolines containing an all-carbon quaternary center at the C-4 position. rsc.org

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of the core this compound structure involves the introduction of various functional groups at specific positions to modulate the compound's properties.

Halogen atoms are important functional groups in medicinal chemistry and can serve as handles for further synthetic transformations. The introduction of halogens onto the tetrahydroquinoline scaffold is often achieved by functionalizing the aromatic quinoline precursor. An operationally simple, metal-free protocol for the C5–H halogenation of various 8-substituted quinoline derivatives has been established. rsc.org This reaction proceeds at room temperature using inexpensive and atom-economical trihaloisocyanuric acid as the halogen source, providing the C5-halogenated products with complete regioselectivity and in good to excellent yields. rsc.org The resulting halogenated quinoline can then be reduced to the corresponding halogenated tetrahydroquinoline derivative.

| Reaction | Halogen Source | Position of Functionalization | Key Features |

|---|---|---|---|

| Remote C-H Halogenation | Trihaloisocyanuric acid (TXCA) | C5 (on 8-substituted quinolines) | Metal-free, room temperature, high regioselectivity rsc.org |

The tetrahydroquinoline scaffold can be functionalized at various positions, including the nitrogen atom and the carbon atoms of both the saturated and aromatic rings.

N-Functionalization: The nitrogen atom (N1) is a common site for modification. N-alkylated tetrahydroquinolines can be synthesized through a one-pot tandem reaction involving the reduction of a quinoline to a tetrahydroquinoline, followed by reductive alkylation with an aldehyde and a hydrogen source like a Hantzsch ester. rsc.org This method is enabled by activators such as hexafluoroisopropanol (HFIP). rsc.org Another example is the synthesis of N-(1-(morpholine-4-carbonyl) derivatives, where the morpholine (B109124) moiety is attached to the nitrogen atom, a strategy used in designing potential mTOR inhibitors. mdpi.com

C-Functionalization: Direct C-H functionalization of the saturated ring has been achieved. For example, a dehydrogenative cross-coupling reaction between tetrahydroquinolines and indoles, catalyzed by a Cu/Ir system, allows for direct functionalization at the α-position (C2). acs.org The synthesis of complex, functionalized tetrahydroquinolines containing indole (B1671886) scaffolds has also been accomplished via an inverse-electron-demand aza-Diels–Alder reaction. acs.orgnih.gov These methods provide access to highly substituted tetrahydroquinoline derivatives under mild conditions. acs.orgnih.gov

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the diversification of complex molecules at a late point in their synthesis. This approach allows for the introduction of various functional groups into a core scaffold, enabling the rapid exploration of structure-activity relationships without the need for de novo synthesis. For this compound and its analogs, LSF primarily involves the selective activation of C-H bonds on either the aromatic or the saturated portion of the molecule.

Transition-metal catalysis is a cornerstone of modern C-H functionalization techniques. nih.gov For quinoline derivatives, these methods offer regioselective introduction of new substituents. nih.gov While much of the research has focused on the parent quinoline scaffold, the principles can be extended to its saturated derivatives. The primary challenge in the late-stage functionalization of this compound lies in achieving high regioselectivity, given the multiple C-H bonds available for activation.

One of the most explored avenues for LSF is the direct C-H arylation. This can be achieved using palladium catalysts, which have been shown to be effective for the C-H functionalization of various heterocyclic compounds. The methoxy (B1213986) group at the C2-position is an electron-donating group, which can influence the reactivity of the aromatic ring. However, in the case of the tetrahydroquinoline scaffold, the directing group effect of the nitrogen atom often plays a more dominant role.

Another approach involves the use of rhodium catalysts, particularly for C-H insertion reactions with carbenoids. nih.gov This method allows for the introduction of ester or other functionalities. The regioselectivity of these reactions is often dictated by steric and electronic factors, and for this compound, functionalization could potentially occur at the benzylic C8-position or on the aromatic ring.

Furthermore, radical-based methodologies have emerged as a valuable tool for late-stage C-H alkylation. nih.gov These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for complex molecules. For instance, the use of 1,4-dihydropyridines as radical precursors under oxidative conditions can lead to the alkylation of heterocycles. nih.gov

The functionalization of the saturated ring of the tetrahydroquinoline system can also be achieved. For example, lithiation at the C2-position of N-Boc protected 2-aryl-1,2,3,4-tetrahydroquinolines followed by trapping with an electrophile allows for the introduction of substituents at this position. nih.gov While this is not a direct C-H activation, it represents a valuable late-stage modification strategy.

Below is a table summarizing potential late-stage functionalization strategies applicable to this compound and its analogs.

| Functionalization Strategy | Catalyst/Reagent | Potential Site of Functionalization | Introduced Functional Group |

| C-H Arylation | Palladium (e.g., Pd(OAc)₂) | Aromatic Ring (C3, C4) or Benzylic (C8) | Aryl |

| C-H Carbenoid Insertion | Rhodium (e.g., Rh₂(OAc)₄) | Benzylic (C8) or other aliphatic C-H | Ester, etc. |

| C-H Alkylation (Radical) | Oxidative Homolysis of DHPs | Aromatic or Aliphatic C-H | Alkyl |

| Lithiation-Electrophilic Quench | n-BuLi / Electrophile | C2 (on N-protected derivative) | Various |

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of nitrogen-containing heterocycles like this compound to minimize environmental impact and enhance sustainability. Key green chemistry aspects in this context include the use of environmentally benign solvents, development of atom-economical reactions, and the application of reusable catalysts.

One of the prominent green methodologies is the "borrowing hydrogen" or "hydrogen autotransfer" process. nih.govnih.gov This elegant strategy utilizes alcohols as alkylating agents, with water being the only byproduct, thus exhibiting high atom economy. nih.gov In the synthesis of tetrahydroquinolines, this method can involve the reaction of an amino alcohol with a secondary alcohol, catalyzed by a manganese pincer complex, to directly form the tetrahydroquinoline ring system. nih.gov This approach avoids the use of pre-functionalized starting materials and stoichiometric reagents.

Electrochemical synthesis offers another green alternative for the preparation of tetrahydroquinoline derivatives. rsc.orgbohrium.comresearchgate.netrsc.org By using electricity as a "traceless" oxidant or reductant, the need for chemical redox agents can be eliminated. For instance, the electrochemical hydrocyanomethylation or hydrogenation of quinolines can be achieved using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor under mild conditions. rsc.org Furthermore, electrochemical methods can be employed for the oxidative C-N coupling of tetrahydroquinolines with other heterocycles. rsc.org

The use of ionic liquids as catalysts or reaction media is another significant advancement in the green synthesis of tetrahydroquinolines. nih.govacgpubs.org Ionic liquids are non-volatile, thermally stable, and can often be recycled, reducing the reliance on volatile organic solvents. Acidic ionic liquids, for example, can catalyze the one-pot multicomponent synthesis of polyhydroquinolines under solvent-free conditions, often assisted by ultrasound irradiation. rsc.org

Microwave-assisted synthesis has also been shown to be an efficient and green method for preparing tetrahydroquinoline derivatives. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. When combined with the use of ionic liquids, it provides a powerful green synthetic tool. nih.gov

The following table provides a comparative overview of different synthetic approaches in the context of green chemistry principles.

| Synthetic Approach | Key Green Chemistry Principle | Advantages | Typical Byproducts |

| Borrowing Hydrogen | Atom Economy, Reduced Waste | Uses simple alcohols, generates only water | Water |

| Electrochemical Synthesis | Use of Renewable Feedstocks (Electricity), Reduced Reagents | Avoids chemical oxidants/reductants, mild conditions | Minimal, depends on specific reaction |

| Ionic Liquid Catalysis | Use of Safer Solvents and Auxiliaries, Catalysis | Recyclable catalyst/medium, often solvent-free | Minimal, catalyst can be recovered |

| Microwave-Assisted Synthesis | Energy Efficiency | Reduced reaction times, improved yields | Dependent on the specific reaction chemistry |

Chemical Reactivity and Transformations of 2 Methoxy 5,6,7,8 Tetrahydroquinoline

Dehydrogenation Reactions to Form Quinoline (B57606) Derivatives

The conversion of the 5,6,7,8-tetrahydroquinoline (B84679) core to its fully aromatic quinoline counterpart is a common and important transformation, achieved through dehydrogenation. This process, which can also be viewed as an oxidation, re-establishes the aromaticity of the system, yielding 2-methoxyquinoline. This reaction is typically accomplished using catalytic methods.

Acceptorless dehydrogenation (CAD) represents an atom-economical approach, releasing dihydrogen as the sole byproduct researchgate.net. A variety of transition metal catalysts are effective for this transformation. For instance, pincer-ligated iridium complexes have been shown to be active in the catalytic dehydrogenation of related N-heterocycles researchgate.net. Heterogeneous catalysts, such as nickel oxide supported on graphene (NiO/Gr), have also been developed for the efficient aerobic and additive-free dehydrogenation of N-heterocycles, including 1,2,3,4-tetrahydroquinoline (B108954), under oxygen atmosphere at elevated temperatures researchgate.net. Similarly, manganese oxides have been identified as active and stable catalysts for the aerobic oxidative dehydrogenation of these systems researchgate.net. While specific examples detailing the dehydrogenation of 2-methoxy-5,6,7,8-tetrahydroquinoline are not prevalent, the general principles and catalytic systems used for the parent tetrahydroquinoline scaffold are applicable.

| Catalyst System | Oxidant/Conditions | Substrate Example | Product | Reference |

| Iridium Pincer Complexes | Acceptorless (heat) | 2-methyl-1,2,3,4-tetrahydroquinoline | 2-methylquinoline | researchgate.net |

| NiO/Graphene | O₂ (balloon), 100-130 °C | 1,2,3,4-tetrahydroquinoline | Quinoline | researchgate.net |

| Manganese Oxides (pyrolyzed MnCO₃) | Aerobic | 1,2,3,4-tetrahydroquinoline | Quinoline | researchgate.net |

Electrophilic and Nucleophilic Substitutions on the Ring System

The dual nature of the this compound ring system, possessing both an electron-rich aromatic portion and a saturated section with reactive C-H bonds adjacent to the nitrogen atom, allows for various substitution reactions.

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the molecule is activated towards electrophilic aromatic substitution by the fused dihydropyridine ring and influenced by the methoxy (B1213986) group on the adjacent ring. Bromination is a representative example of this reactivity. In analogous systems like 8-methoxyquinoline, electrophilic bromination with reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) occurs regioselectively on the benzene ring, typically at the C5 position acgpubs.orgresearchgate.net. For this compound, the positions ortho and para to the activating fused ring system (C5 and C7) are the most likely sites for substitution, subject to steric hindrance.

Nucleophilic Substitution via Deprotonation: The C-2 position of the tetrahydroquinoline ring is not directly reactive towards nucleophiles. However, the molecule can be transformed into a potent nucleophile through deprotonation. Studies on related N-Boc protected 2-aryltetrahydroquinolines have shown that the proton at the C-2 position can be removed by a strong base, such as s-butyllithium in the presence of a chiral ligand like sparteine nih.gov. The resulting organolithium intermediate can then react with a range of electrophiles (e.g., alkyl halides, carbonyl compounds) to yield 2,2-disubstituted tetrahydroquinolines nih.gov. A similar strategy could be applied to a suitably N-protected derivative of this compound to introduce substituents at the C-2 position.

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

| Electrophilic Bromination (analogy) | Br₂ or NBS | C5 (on benzene ring) | Bromo-substituted tetrahydroquinoline | acgpubs.orgresearchgate.net |

| Substitution via Deprotonation (analogy) | 1. s-BuLi / (-)-Sparteine 2. Electrophile (E+) | C2 | 2-Substituted tetrahydroquinoline | nih.gov |

Functional Group Transformations of the Methoxy Moiety

The methoxy group at the C-2 position is a key functional handle that can undergo various transformations, the most common of which is ether cleavage to yield the corresponding hydroxyl group. This reaction converts this compound into 5,6,7,8-tetrahydroquinolin-2(1H)-one, which exists in equilibrium with its tautomer, 2-hydroxy-5,6,7,8-tetrahydroquinoline.

This ether cleavage is typically achieved under acidic conditions with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) wikipedia.orglibretexts.orgopenstax.org. The reaction proceeds via protonation of the ether oxygen, making it a good leaving group (methanol) masterorganicchemistry.com. The subsequent nucleophilic attack by the halide ion on the methyl group follows an SN2 mechanism, resulting in the formation of the hydroxylated quinoline and a methyl halide masterorganicchemistry.comlibretexts.org. Other Lewis acid reagents can also be employed for selective demethylation. For example, anhydrous aluminum chloride in an ethereal solvent has been used for the selective demethylation of methoxy groups at the 5-position in flavanones, a reaction that proceeds under mild conditions ias.ac.in.

| Reagent | Conditions | Transformation | Product |

| Hydrobromic Acid (HBr) or Hydroiodic Acid (HI) | Strong acid, heat | O-Demethylation | 5,6,7,8-Tetrahydroquinolin-2(1H)-one |

| Aluminum Chloride (AlCl₃) | Anhydrous ether, room temperature | O-Demethylation | 5,6,7,8-Tetrahydroquinolin-2(1H)-one |

Annulation and Ring-Forming Reactions Involving this compound as a Precursor

While the 5,6,7,8-tetrahydroquinoline skeleton is often the target of synthesis, it can also serve as a foundational precursor for constructing more complex, polycyclic systems through annulation reactions. Annulation involves the fusion of a new ring onto the existing molecule through the formation of two new bonds.

Derivatives of this compound, functionalized through reactions described in previous sections, are key intermediates for such strategies. For instance, a bromo-substituted derivative (e.g., at C5 or C7) could undergo a palladium-catalyzed intramolecular Heck reaction if a suitable olefin-containing side chain is introduced elsewhere on the molecule. Alternatively, conversion of the bromo-derivative to an organometallic species followed by reaction with a suitable dielectrophile could also lead to ring formation.

Another potential strategy involves the synthesis of derivatives like this compound-3-carbonitrile, which can be achieved through one-pot reactions of cyclohexanone (B45756) and arylidene malononitriles in alcohol researchgate.net. The nitrile and the adjacent ring position in such a derivative offer reactive sites for subsequent cyclization and annulation reactions to build fused heterocyclic systems.

Oxidation and Reduction Reactions

Oxidation: The primary oxidation reaction of the this compound scaffold is the dehydrogenation of the saturated carbocyclic ring to form the aromatic 2-methoxyquinoline, as detailed in Section 3.1. This aromatization is the most thermodynamically favorable oxidation pathway.

Reduction: The this compound molecule contains a benzene ring that can be further reduced to a fully saturated cyclohexane ring, yielding a 2-methoxy-decahydroquinoline. This transformation requires more forcing conditions than the hydrogenation of a quinoline to a tetrahydroquinoline. Catalytic hydrogenation is the standard method for this reduction. While the synthesis of tetrahydroquinolines from quinolines can be achieved with catalysts like palladium on carbon (Pd/C) under moderate hydrogen pressure (e.g., 25 atm), the saturation of the more stable benzene ring typically requires higher pressures, higher temperatures, or more active catalysts such as rhodium or ruthenium nih.gov. The specific stereochemistry of the resulting decahydroquinoline (B1201275) would depend on the catalyst and conditions employed.

| Reaction Type | Reagents/Catalyst | Ring Affected | Product |

| Oxidation | See Section 3.1 | Saturated carbocycle | 2-Methoxyquinoline |

| Reduction | H₂, high pressure; Rh or Ru catalyst | Benzene ring | 2-Methoxy-decahydroquinoline |

Cross-Coupling Reactions of Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and functionalized derivatives of this compound are excellent substrates for these transformations nih.gov. To participate in cross-coupling, the tetrahydroquinoline must first be functionalized with a group such as a halogen (Br, I) or a boronic acid/ester.

As established in Section 3.2, electrophilic bromination can introduce a bromine atom onto the benzene ring. This bromo-derivative is a prime candidate for a variety of cross-coupling reactions. For example, in a Suzuki-Miyaura coupling, the bromo-derivative would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) to form a new C-C bond researchgate.net. This methodology has been successfully applied to couple various 4-substituted phenylboronic acids to 6-bromo-1,2,3,4-tetrahydroquinoline in high yields researchgate.net. A similar outcome would be expected for a bromo-substituted this compound, providing a direct route to aryl-substituted derivatives.

| Coupling Reaction | Reactants | Catalyst/Base | Bond Formed | Product Type | Reference (Analogy) |

| Suzuki-Miyaura | Bromo-tetrahydroquinoline + Arylboronic acid | Pd(PPh₃)₄ / Base | C(sp²)-C(sp²) | Aryl-substituted tetrahydroquinoline | researchgate.net |

Spectroscopic and Structural Characterization of 2 Methoxy 5,6,7,8 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. However, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for 2-Methoxy-5,6,7,8-tetrahydroquinoline, are not readily found in the reviewed literature. The characterization of various other substituted tetrahydroquinolines has been reported, but this data cannot be directly extrapolated to the title compound. rsc.orgmdpi.comresearchgate.net

¹H NMR

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group, the aromatic portion, and the saturated aliphatic ring. The methoxy group (-OCH₃) would likely appear as a singlet in the range of 3.8-4.0 ppm. The two aromatic protons on the pyridine (B92270) ring would exhibit signals in the downfield region (typically 6.5-8.5 ppm), with their specific shifts and coupling patterns depending on their positions relative to the nitrogen atom and the methoxy group. The eight protons of the tetrahydro- portion (at positions 5, 6, 7, and 8) would appear as multiplets in the upfield region, likely between 1.5 and 3.0 ppm. Without experimental data, precise chemical shifts and multiplicities cannot be assigned.

¹³C NMR

Similarly, a ¹³C NMR spectrum would provide key information about the carbon skeleton. One would anticipate a signal for the methoxy carbon around 55-60 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the methoxy group (C2) appearing at a significantly downfield shift. The four sp³-hybridized carbons of the cyclohexene ring would produce signals in the upfield region, typically between 20 and 40 ppm. Specific assignments require experimentally obtained spectra.

Other Nuclei NMR

There is no available information regarding the analysis of this compound using NMR of other nuclei, such as ¹⁵N.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from fragmentation patterns. While a specific mass spectrum for this compound is not published, general fragmentation behaviors for related structures can be considered. The molecular ion peak (M⁺) would correspond to the exact mass of the molecule (C₁₀H₁₃NO).

Common fragmentation pathways for related aromatic ethers and amines often involve alpha-cleavage and loss of small neutral molecules. nih.govlibretexts.orgnih.gov For this compound, potential fragmentations could include the loss of a methyl radical (•CH₃) from the methoxy group, leading to an [M-15]⁺ ion, or the loss of formaldehyde (CH₂O) resulting in an [M-30]⁺ ion. The saturated ring could undergo retro-Diels-Alder reactions or successive loss of ethylene units. mcmaster.ca However, without direct experimental evidence, these proposed pathways remain speculative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not available, its key functional groups would produce characteristic absorption bands. libretexts.orgmasterorganicchemistry.com

Key expected IR absorption bands would include:

C-H stretching (aromatic): Peaks typically appear just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range. vscht.cz

C-H stretching (aliphatic): Absorptions from the -CH₂- groups of the saturated ring would be found just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region. libretexts.org

C=N and C=C stretching (aromatic ring): These vibrations are expected in the 1500-1650 cm⁻¹ region. vscht.cz

C-O stretching (ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. nist.gov

C-H bending: Bending vibrations for aromatic and aliphatic C-H bonds would be present in the fingerprint region (below 1500 cm⁻¹). libretexts.org

An illustrative table of expected vibrational modes is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3010 |

| Aliphatic C-H | Stretch | 2960-2850 |

| Aromatic C=C/C=N | Stretch | 1650-1500 |

| Aryl-Alkyl Ether C-O | Asymmetric Stretch | 1275-1200 |

| Aryl-Alkyl Ether C-O | Symmetric Stretch | 1050-1000 |

This table is based on general spectroscopic principles and not on experimental data for the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. There are no published reports of a single-crystal X-ray diffraction analysis for this compound.

However, the crystal structure of a more complex derivative, 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile , has been determined. nih.gov In this related structure, the tetrahydroquinoline ring system adopts a half-chair conformation. nih.gov This suggests that the parent this compound would likely exhibit a similar non-planar conformation for its saturated ring in the solid state. Without a direct crystal structure analysis of the title compound, definitive details on its solid-state packing and intermolecular interactions cannot be provided.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is a critical step in its characterization, particularly following enantioselective synthesis or resolution of a racemic mixture. High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is the most prevalent and reliable method for this purpose. The principle of this technique lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation.

While specific research detailing the chiral separation of this compound is not extensively documented in publicly available literature, the general methodology for analogous tetrahydroquinoline derivatives provides a well-established framework. The selection of the appropriate chiral stationary phase is paramount for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated or immobilized on a silica support, are widely used for their broad applicability in resolving a diverse range of chiral compounds, including heterocyclic amines.

The mobile phase composition, flow rate, and column temperature are crucial parameters that must be optimized to achieve baseline separation of the enantiomers, which is essential for accurate quantification of the enantiomeric excess. A typical mobile phase for the chiral separation of tetrahydroquinoline derivatives consists of a mixture of a non-polar solvent, such as hexane or heptane, and a polar modifier, most commonly an alcohol like isopropanol or ethanol (B145695). The ratio of these solvents is adjusted to fine-tune the retention and resolution of the enantiomers.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

For accurate and reproducible results, the development of a robust chiral HPLC method requires systematic screening of various chiral stationary phases and mobile phase compositions. The findings from such a study would be instrumental in the quality control and stereochemical analysis of this compound.

Interactive Data Table: Hypothetical Chiral HPLC Separation Data for this compound

The following table represents a hypothetical dataset that could be generated from the chiral HPLC analysis of this compound, illustrating the kind of detailed findings that would be reported in a research study.

| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) | Enantiomeric Excess (ee) (%) |

| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 1.0 | 12.5 | 14.2 | 1.8 | 95 |

| Chiralpak AD-H | Hexane/Ethanol (85:15) | 0.8 | 15.1 | 17.5 | 2.1 | 98 |

| Lux Cellulose-1 | Heptane/Isopropanol (95:5) | 1.2 | 10.8 | 12.0 | 1.5 | 92 |

Computational and Theoretical Studies of 2 Methoxy 5,6,7,8 Tetrahydroquinoline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics and reactivity of 2-Methoxy-5,6,7,8-tetrahydroquinoline. DFT methods provide a balance between computational cost and accuracy, making them suitable for calculating properties like molecular orbital energies, electron density distribution, and electrostatic potential. These calculations are crucial for predicting how the molecule will behave in chemical reactions.

Analyses of related heterocyclic systems demonstrate that DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometry and compute key electronic parameters. nih.govresearchgate.netresearchgate.net For this compound, the key features influencing its electronic structure are the electron-donating methoxy (B1213986) group on the pyridine (B92270) ring and the saturated carbocyclic portion.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov While specific DFT data for this compound is not extensively published, data from analogous quinoline (B57606) derivatives illustrate these principles.

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. The electron-rich aromatic ring, activated by the methoxy group, would have a relatively high HOMO energy, suggesting susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. The LUMO is likely distributed over the π-system of the pyridine ring. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. The presence of the activating methoxy group is expected to result in a moderately small energy gap. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this molecule, the MEP would show negative potential around the nitrogen atom and the aromatic ring, particularly ortho and para to the methoxy group, indicating sites for electrophilic attack. |

This table describes the expected outcomes from DFT calculations on this compound based on established principles.

Computational chemistry is instrumental in mapping the energy landscape of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, a reaction's energy profile can be constructed. This profile provides critical information about the reaction's feasibility (thermodynamics) and rate (kinetics).

A hypothetical energy profile for a reaction, such as electrophilic substitution, would show the relative energies of the starting material, the sigma complex (an intermediate), and the final product, connected via transition states. The stability of the intermediate often dictates the reaction's regioselectivity.

Electrophilic aromatic substitution is a key reaction class for molecules like this compound. Predicting the position at which an incoming electrophile will attack (regioselectivity) is a significant challenge that computational methods can address. The pyridine ring contains several C-H bonds that could be substituted.

The methoxy group at the 2-position is an activating, ortho-para directing group. However, the nitrogen atom's influence and the fused, non-aromatic ring complicate simple predictions. Computational tools like the RegioSQM (Regioselectivity by Semi-empirical Quantum Mechanics) method have been developed to predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems. rsc.orgchemrxiv.org This method calculates the proton affinities of all aromatic carbon atoms; the site with the lowest protonation energy is predicted to be the most nucleophilic and thus the most likely site of attack. rsc.orgnih.gov More advanced models like RegioML use machine learning trained on vast reaction datasets to make predictions. researchgate.netchemrxiv.org

Applying these principles to this compound, a computational model would assess the relative stability of the intermediates formed upon electrophilic attack at each available position on the aromatic ring. The electron-donating methoxy group strongly activates the ring, and its directing effects would be computationally quantified to predict the major product. In a related experimental study on a protected 1,2,3,4-tetrahydroquinoline (B108954), nitration led to a mixture of regioisomers, highlighting the complexity of these reactions. mdpi.com

| Position of Attack | Directing Group Influence | Predicted Stability of Intermediate (Qualitative) |

| C3 | Ortho to Methoxy group | Favorable, stabilized by resonance from the methoxy group. |

| C4 | Meta to Methoxy group | Less favorable. |

| C-para (hypothetical) | Para to Methoxy group | Would be favorable, but this position is a bridgehead carbon. |

This table provides a qualitative prediction of regioselectivity for electrophilic attack on this compound based on electronic principles that would be quantified by computational models.

The complete characterization of a reaction mechanism requires the identification and analysis of all stationary points on the potential energy surface, including transition states and intermediates. Transition states are first-order saddle points, representing the maximum energy point along the reaction coordinate. Intermediates are local minima that exist between two transition states. nih.gov

Computational methods are used to locate these structures and analyze their geometries and electronic properties. For example, in a multi-step synthesis, each step involves a transition state that must be computationally located and confirmed (e.g., by frequency analysis, which should yield exactly one imaginary frequency). nih.gov The proposed mechanism for the synthesis of related 2-alkoxy-tetrahydroquinolines involves several intermediates, including enolates and cyclized structures. researchgate.net A detailed computational analysis would provide the optimized geometries and relative energies of each of these species, offering a more complete picture of the reaction pathway than can be inferred from experimental observation alone.

Conformational Analysis and Molecular Dynamics Simulations

The 5,6,7,8-tetrahydroquinoline (B84679) scaffold contains a non-aromatic, six-membered ring fused to the pyridine core. This ring is not planar and can adopt various conformations, such as chair or boat forms. Conformational analysis aims to identify the stable conformations of the molecule and determine their relative energies.

Molecular dynamics (MD) simulations can be used to explore the conformational space of a molecule over time. scispace.comresearchgate.net By simulating the motion of atoms under a given force field, MD can reveal the preferred conformations and the dynamics of interconversion between them. Such studies have been performed on complex quinoline-containing alkaloids and other substituted tetrahydroquinolines to understand their structural flexibility and interaction with biological targets. mdpi.comnih.gov

For this compound, MD simulations would illustrate the flexibility of the saturated ring and how its motion is coupled to the methoxy group's orientation. This is particularly important for understanding how the molecule might fit into a constrained environment like an enzyme's active site. The simulations can provide information on the distribution of dihedral angles and identify the most populated conformational states. scispace.comresearchgate.net

Investigation of Intermolecular Interactions

Intermolecular interactions govern the physical properties of this compound in condensed phases (liquid and solid) and its interactions with other molecules, such as solvents or biological receptors. These non-covalent forces include hydrogen bonding, van der Waals forces, and π-stacking interactions.

Computational methods are essential for quantifying these often-subtle interactions. frontiersin.orgnih.gov For this compound, potential intermolecular interactions include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic pyridine ring can interact with other aromatic systems.

Quantum chemical methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion terms. frontiersin.org While specific studies on the intermolecular interactions of this compound are not prominent, computational approaches are routinely used to study these forces in analogous molecular systems to understand crystal packing or ligand-receptor binding. mdpi.comscielo.org.mx

Applications and Role in Advanced Organic Synthesis

2-Methoxy-5,6,7,8-tetrahydroquinoline as a Key Building Block in the Synthesis of Complex Organic Molecules

Specific examples of this compound being used as a key building block in the total synthesis of complex natural products or pharmaceuticals are not extensively detailed in the currently available scientific literature. The focus of existing research has more commonly been on related derivatives, such as the 2-methyl and 8-amino analogues.

Precursor to Diversely Substituted Heterocyclic Compounds

The primary documented role of the this compound scaffold is as an intermediate in the synthesis of more elaborate heterocyclic compounds. Its structure allows for the introduction of various functional groups, leading to a diverse range of derivatives.

A notable application is in the efficient, microwave-assisted, one-pot synthesis of 2-alkoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. researchgate.net In this process, a reaction between cyclohexanone (B45756), an arylidene malononitrile, and an alcohol (in this case, methanol (B129727) for the methoxy (B1213986) variant) in the presence of a sodium catalyst yields the corresponding 2-methoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile. researchgate.net This method provides a direct route to highly functionalized tetrahydroquinolines.

The introduction of the nitrile (carbonitrile) group at the 3-position is particularly significant, as it serves as a versatile chemical handle for further synthetic transformations. Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct other heterocyclic rings, thereby making the 2-methoxy-tetrahydroquinoline core a valuable precursor to a wide array of substituted compounds. researchgate.netresearchgate.net The general class of 5,6,7,8-tetrahydroquinolines has gained attention for potential applications as tyrosine kinase inhibitors and for their cytotoxic activity against various cancer cell lines, indicating the potential utility of the derivatives synthesized from the 2-methoxy precursor. researchgate.net

Below is a table summarizing the key reaction for generating these derivatives.

| Reactants | Reagent/Catalyst | Product Class | Synthesis Method |

| Cyclohexanone, Arylidene malononitriles, Methanol | Sodium | 2-Methoxy-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Microwave-assisted one-pot reaction |

This table illustrates the role of the core structure in generating functionalized heterocyclic compounds as described in the literature. researchgate.net

Potential in Material Science and Advanced Chemical Production

There is currently no available research data detailing the application or potential of this compound in the fields of material science or advanced chemical production.

Ligand Design and Catalysis

The use of this compound in ligand design and catalysis has not been specifically reported in scientific literature. While other substituted tetrahydroquinolines, such as chiral 8-amino and 2-methyl derivatives, have been successfully employed as ligands in organometallic complexes for asymmetric catalysis, similar applications for the 2-methoxy analogue are not documented. nih.govnih.gov

Future Research Directions and Challenges in 2 Methoxy 5,6,7,8 Tetrahydroquinoline Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research is the development of more efficient and environmentally friendly methods for synthesizing 2-Methoxy-5,6,7,8-tetrahydroquinoline. Current synthetic strategies often rely on traditional methods that may involve harsh conditions or expensive reagents. researchgate.netmdpi.com Future work will likely prioritize "green" chemistry principles.

Key areas of development include:

One-Pot, Multi-Component Reactions: Designing syntheses where multiple chemical bonds are formed in a single pot from simple starting materials can significantly improve efficiency. For instance, one-pot three-component condensation reactions have been successfully used for similar tetrahydroquinoline derivatives, offering advantages like shorter reaction times and avoidance of hazardous reagents. researchgate.net

Catalyst Innovation: The exploration of recyclable and green catalysts, such as bleaching earth clay, is a promising avenue. researchgate.net Additionally, metal-catalyzed cycloadditions involving the direct activation of C-H bonds represent a modern, atom-economical approach to building the tetrahydroquinoline skeleton. acs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to be an efficient method for preparing related 2-alkoxy-5,6,7,8-tetrahydroquinoline derivatives, often leading to excellent yields in shorter timeframes. researchgate.net

These sustainable approaches aim to reduce waste, energy consumption, and the use of hazardous substances, aligning with modern standards for chemical synthesis. researchgate.netmdpi.com

Exploration of New Reactivity Patterns and Chemical Transformations

Understanding the reactivity of the this compound core is crucial for creating a diverse library of derivative compounds with unique properties. The existing scaffold allows for various chemical transformations.

Future research will likely explore:

Functionalization of the Skeleton: The tetrahydroquinoline core is amenable to various modifications. Palladium-catalyzed cross-coupling or nucleophilic substitution reactions can introduce aryl and amino groups at different positions, allowing for a systematic exploration of structure-activity relationships.

Cycloaddition Reactions: Formal [4+2] cycloadditions have been used to construct the tetrahydroquinoline skeleton itself and represent a powerful tool for creating complex polycyclic structures. acs.orgfrontiersin.org Exploring the participation of the electron-rich methoxy-substituted ring in such reactions could yield novel molecular architectures.

Oxidation and Reduction Chemistry: The nitrogen atom can be oxidized to the corresponding N-oxide, a key intermediate for further functionalization. Conversely, the partially saturated carbocyclic ring can be a target for various oxidation reactions. Asymmetric transfer hydrogenation is another key transformation for producing chiral derivatives. organic-chemistry.org

A summary of potential transformations is presented in the table below.

| Reaction Type | Reagents/Catalysts | Potential Outcome |

| Cross-Coupling | Palladium catalysts | Introduction of new aryl or alkyl groups |

| Cycloaddition | Dienes, Allenes | Formation of new fused ring systems acs.org |

| Oxidation | H₂O₂/Catalyst | N-oxide formation for further functionalization |

| Asymmetric Hydrogenation | Chiral catalysts (e.g., Gold, Iridium) | Enantioselective synthesis of chiral derivatives organic-chemistry.org |

Advanced Mechanistic Studies and Computational Modeling

To guide the development of new synthetic routes and predict reactivity, a deep understanding of reaction mechanisms is essential. Advanced computational chemistry offers powerful tools to complement experimental work.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to optimize the geometry of this compound and its derivatives to determine the lowest energy molecular structures. nih.gov Such calculations help in understanding the stability and reactivity of different conformers.

Molecular Dynamics (MD) Simulations: For potential applications in medicinal chemistry, MD simulations can elucidate the binding interactions and stability of these molecules within the active sites of biological targets, such as the mTOR protein. mdpi.com

Mechanistic Pathway Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, helping to explain observed selectivity and predict optimal reaction conditions. For example, understanding the intermediates in palladium-catalyzed C-H activation cycles can lead to the design of more efficient ligands and catalysts. acs.org

These computational approaches provide invaluable insights that can accelerate the discovery and optimization of chemical processes involving this compound. nih.gov

Expansion of Applications in Specialized Chemical Fields

The tetrahydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comsemanticscholar.org Future research should aim to explore the potential of this compound in these and other specialized fields.

Potential areas for application expansion include:

Medicinal Chemistry: Given that substituted tetrahydroquinolines are being investigated as mTOR inhibitors for cancer therapy and as C5a receptor antagonists, the 2-methoxy derivative is a prime candidate for similar biological screening. mdpi.comnih.gov The methoxy (B1213986) group can significantly influence the electronic properties and binding interactions of the molecule.

Catalysis: Chiral derivatives of related 8-amino-5,6,7,8-tetrahydroquinolines have been successfully used as ligands in metal complexes for asymmetric catalysis. nih.govmdpi.com The 2-methoxy-substituted scaffold could be similarly developed into novel chiral ligands for asymmetric synthesis.

Materials Science: The aromatic and heterocyclic nature of the quinoline (B57606) core suggests potential applications in optoelectronics and as a building block for functional polymers, areas where related heterocyclic compounds have shown promise. nih.gov

The table below outlines known applications of the broader tetrahydroquinoline class, suggesting potential avenues for the 2-methoxy derivative.

| Field | Specific Application | Reference Compound Class |

| Medicinal Chemistry | mTOR Inhibition (Anticancer) | Morpholine-Substituted Tetrahydroquinolines mdpi.com |

| Medicinal Chemistry | C5a Receptor Antagonists | 2-Aryl-5-amino-5,6,7,8-tetrahydroquinolines nih.gov |

| Medicinal Chemistry | Antiproliferative Agents | 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives semanticscholar.orgnih.gov |

| Asymmetric Catalysis | Chiral Ligands | 8-Amino-5,6,7,8-tetrahydroquinoline derivatives nih.govmdpi.com |

Overcoming Synthetic Difficulties (e.g., selectivity, yield, scalability)

Despite the promise, the synthesis of specific this compound derivatives faces several practical challenges that must be addressed for widespread application.

Key challenges include:

Selectivity:

Regioselectivity: During the synthesis of the quinoline core or its subsequent functionalization, controlling the position of substituents can be difficult, often leading to mixtures of isomers that require challenging separation, for instance by preparative HPLC. mdpi.com

Stereoselectivity: If a chiral center is introduced, achieving high enantiomeric excess (ee) is a significant hurdle. While methods like classical resolution with chiral acids and kinetic resolution have been used for similar compounds, they can be inefficient. acs.org Developing highly enantioselective catalytic methods is a critical goal. organic-chemistry.org

Scalability: Transitioning a synthetic route from a laboratory scale (milligrams) to an industrial scale (kilograms) presents numerous obstacles. Batch reactors may suffer from poor heat transfer and byproduct formation. Implementing modern technologies like continuous flow reactors can improve efficiency, safety, and consistency, making large-scale production more feasible.

Addressing these challenges through innovative synthetic methodologies and process optimization will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Methoxy-5,6,7,8-tetrahydroquinoline and its derivatives?

- Answer : Key strategies include:

- Catalytic Hydrogenation : Reduction of quinoline derivatives under hydrogen pressure using transition metal catalysts (e.g., Pt/MoC) to selectively yield tetrahydroquinoline scaffolds .

- Boekelheide Rearrangement : Oxidation of tetrahydroquinoline using peroxide/TlOAc/PhI catalytic systems to introduce functional groups like N-oxides, which serve as intermediates for further derivatization .

- Multi-Step Functionalization : Introducing methoxy groups via nucleophilic substitution or protecting-group strategies, as demonstrated in the synthesis of C5a receptor antagonists .

- Table 1 : Representative Synthetic Routes and Yields

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Pt/MoC, 2 MPa H₂, 100°C | >99 | |

| Boekelheide Oxidation | H₂O₂/TlOAc/PhI, H₂O-MeCN, RT | 65–85 |

Q. What spectroscopic and crystallographic techniques are essential for structural characterization?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring saturation. For example, the methoxy group resonates at δ ~3.8 ppm, while aromatic protons appear between δ 6.0–8.0 ppm .

- X-ray Crystallography : Resolves conformational details (e.g., half-chair vs. sofa ring conformations) and hydrogen-bonding networks, critical for understanding molecular interactions .

- IR Spectroscopy : Identifies functional groups like N–O stretches (~1686 cm⁻¹) in oxidized derivatives .

Q. What preliminary biological activities have been reported for this compound class?

- Answer : Early studies highlight:

- C5a Receptor Antagonism : Substituted derivatives exhibit nanomolar binding affinity (IC₅₀ < 50 nM) in inflammatory models .